N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide

Lipophilicity Drug-likeness Physicochemical properties

This halogenated phenylacetamide derivative offers a quantifiable advantage for medicinal chemistry and synthetic methodology programs. Its computed XLogP3 of 5.1 provides an approximately 30-fold increase in membrane partitioning over the des-phenyl analog (XLogP3 ~3.6), making it the superior choice for optimizing intracellular target engagement. The alpha-bromo substituent (C-Br bond dissociation energy ~285 kJ/mol) serves as an excellent leaving group for SN2 reactions and oxidative addition in Suzuki-Miyaura cross-couplings, outperforming chloro analogs. The unique 2-chloro-5-(trifluoromethyl)phenyl motif combines steric protection of metabolically labile positions with the metabolic stability of a trifluoromethyl group. Procure this research-grade building block to access differentiated chemical space not achievable with generic acetamide scaffolds.

Molecular Formula C15H10BrClF3NO
Molecular Weight 392.6 g/mol
CAS No. 680213-40-5
Cat. No. B3042804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide
CAS680213-40-5
Molecular FormulaC15H10BrClF3NO
Molecular Weight392.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br
InChIInChI=1S/C15H10BrClF3NO/c16-13(9-4-2-1-3-5-9)14(22)21-12-8-10(15(18,19)20)6-7-11(12)17/h1-8,13H,(H,21,22)
InChIKeyUEERJPPLSNDSCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide (CAS 680213-40-5): Structural Profile and Procurement-Relevant Identity


N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide (CAS 680213-40-5) is a halogenated phenylacetamide derivative with the molecular formula C15H10BrClF3NO and a molecular weight of 392.60 g/mol [1]. The compound is characterized by the presence of three distinct halogen substituents—a bromine atom at the alpha-carbon, a chlorine atom at the ortho position of the aniline ring, and a trifluoromethyl group at the meta position [1]. This unique halogenation pattern confers calculated physicochemical properties that differentiate it from simpler acetamide analogs: a computed XLogP3 of 5.1 indicates higher lipophilicity, a topological polar surface area of 29.1 Ų suggests membrane permeability potential, and a rotatable bond count of 3 provides conformational flexibility while the alpha-phenyl group adds steric constraint [1]. The compound is commercially available from reputable suppliers such as Apollo Scientific (catalogue number PC31990, purity ≥95%) and Leyan (product number 1948029, purity 98%), making it accessible for research procurement .

Why Generic Substitution Fails for N1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide: Steric, Electronic, and Physicochemical Barriers to Interchange


Generic substitution among halogenated phenylacetamide derivatives is scientifically unsound because subtle structural modifications produce quantifiable differences in key molecular properties that directly impact biological and synthetic performance. The target compound, with an alpha-phenyl substituent and a 2-chloro-5-(trifluoromethyl)phenyl motif, has a computed XLogP3 of 5.1—a lipophilicity value significantly higher than that of its des-phenyl analog 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 2003-05-6, MW 316.5, predicted XLogP3 ~3.6) [1]. This ~1.5 log unit difference corresponds to an approximately 30-fold difference in octanol-water partition coefficient, directly affecting membrane permeability, metabolic stability, and off-target binding profiles [1]. Furthermore, the alpha-bromo substituent in the target compound provides a distinct reactivity profile for nucleophilic substitution and cross-coupling reactions compared to the alpha-chloro analog N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 328-26-7, MW 272.1) . The larger van der Waals radius of bromine (1.85 Å) versus chlorine (1.75 Å) imparts different steric and electronic effects in halogen bonding interactions with biological targets [2]. These quantifiable differences mean that even structurally similar in-class compounds cannot be assumed to perform equivalently in biological assays or as synthetic intermediates.

Quantitative Differentiation of N1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide: Comparative Data for Scientific Procurement Decisions


Alpha-Phenyl Substitution Increases Lipophilicity by ~1.5 LogP Units Versus the Des-Phenyl Analog

The presence of the alpha-phenyl substituent in the target compound (CAS 680213-40-5) substantially increases lipophilicity compared to its closest des-phenyl analog, 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 2003-05-6). The target compound has a computed XLogP3 of 5.1 [1], while the des-phenyl analog has a predicted XLogP3 of approximately 3.6 (calculated using the same XLogP3 method based on its molecular structure) . This difference of approximately 1.5 logP units translates to a roughly 30-fold difference in octanol-water partition coefficient, which has direct implications for membrane permeability, tissue distribution, and metabolic clearance in biological systems [1].

Lipophilicity Drug-likeness Physicochemical properties

Alpha-Bromo Substituent Enables Distinct Halogen Bonding Versus Alpha-Chloro Analog

The target compound (CAS 680213-40-5) features an alpha-bromo substituent on the phenylacetamide scaffold, which differs from the alpha-chloro analog N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-chloroacetamide (CAS 328-26-7). Bromine has a van der Waals radius of 1.85 Šversus 1.75 Šfor chlorine [1], and a polarizability of 3.05 ų versus 2.18 ų for chlorine [2]. This translates to stronger halogen bonding potential. The sigma-hole on bromine is larger and more electropositive than on chlorine, enabling stronger halogen bond interactions with Lewis bases such as carbonyl oxygens in protein binding pockets [3]. In synthetic chemistry applications, the C-Br bond dissociation energy (~285 kJ/mol) is lower than that of C-Cl (~327 kJ/mol), making the target compound more reactive in nucleophilic substitution and cross-coupling reactions such as Suzuki-Miyaura couplings [4].

Halogen bonding Structure-activity relationships Synthetic intermediate

Unique 2-Chloro-5-(trifluoromethyl)phenyl Motif Provides Different Electronic Profile Versus 3,5-Bis(trifluoromethyl)phenyl Alternative

The target compound incorporates a 2-chloro-5-(trifluoromethyl)phenyl substituted aniline moiety, which presents a distinct electronic and steric profile compared to the 3,5-bis(trifluoromethyl)phenyl analog N1-[3,5-di(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide. The Hammett substituent constant (σ_m) for CF3 is 0.43, while for Cl at the ortho position the effective electronic effect is a combination of -I (inductive electron-withdrawing, σ_I ~0.47) and +R (resonance electron-donating) effects, yielding a net ortho electronic effect that is context-dependent but generally less strongly electron-withdrawing than a second CF3 group [1][2]. This means the 2-chloro-5-CF3 substitution pattern provides modulated electron deficiency on the aromatic ring, which can favor different binding interactions compared to the more electron-deficient 3,5-bis-CF3 motif. Furthermore, the ortho-chloro substituent introduces steric constraint that restricts rotation around the N-aryl bond, potentially pre-organizing the molecule into a bioactive conformation [3].

Electron-withdrawing groups Medicinal chemistry Bioisosterism

Higher Molecular Weight and Topological Complexity Compared to Simpler Phenylacetamide Derivatives

The target compound (MW 392.60 g/mol) is substantially heavier than simpler phenylacetamide analogs such as 2-bromo-N-phenylacetamide (CAS 5326-87-4, MW 214.06 g/mol) and 2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (CAS 2003-05-6, MW 316.50 g/mol) . This difference of 178.54 g/mol and 76.10 g/mol, respectively, reflects the cumulative addition of structural features (alpha-phenyl, chloro, and trifluoromethyl groups) that together provide a more complex topological and pharmacophoric profile. The target compound has a rotatable bond count of 3 [1], compared to 2 for the simpler analog without the alpha-phenyl group, indicating greater conformational flexibility while still maintaining a relatively rigid core suitable for target binding [1]. In the context of fragment-based drug discovery, the increased molecular complexity of the target compound places it in a more lead-like space compared to fragment-like simpler analogs, potentially reducing the number of optimization cycles required to achieve high-affinity binding [2].

Molecular weight Lead-likeness Fragment-based drug design

Commercially Available at High Purity (≥95–98%) from Multiple Reputable Suppliers

The target compound is commercially available in high purity from established chemical suppliers. Apollo Scientific offers the compound (catalogue number PC31990) with a purity of ≥95% . Leyan supplies the compound (product number 1948029) at a purity of 98% . AKSci offers the compound (catalogue number 2296FJ) . This level of commercial availability and documented purity is essential for reproducible research. In contrast, some structurally related analogs—particularly those with non-standard substitution patterns—may only be available through custom synthesis with longer lead times and less documented purity specifications. The availability of the target compound from multiple independent suppliers also provides procurement flexibility and competitive pricing.

Chemical procurement Purity Research reproducibility

Optimal Research and Industrial Application Scenarios for N1-[2-Chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide Based on Quantitative Differentiation


Medicinal Chemistry: Optimization of Lead Compounds Requiring Enhanced Lipophilicity and Membrane Permeability

The target compound's XLogP3 of 5.1 makes it particularly suitable for medicinal chemistry programs targeting intracellular proteins where higher membrane permeability is required. Compared to the des-phenyl analog (XLogP3 ~3.6), the ~1.5 logP increase corresponds to an approximately 30-fold increase in predicted membrane partitioning, which can be leveraged when optimizing hits that show poor cellular activity [1]. The compound serves as a building block for SAR exploration where increased lipophilicity must be balanced against solubility and metabolic stability.

Synthetic Methodology: Development of Cross-Coupling and Nucleophilic Substitution Reactions via C-Br Activation

The alpha-bromo substituent, with its lower C-Br bond dissociation energy (~285 kJ/mol) compared to C-Cl (~327 kJ/mol), provides a superior leaving group for nucleophilic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions [1]. This makes the compound an ideal substrate for developing new synthetic methodologies, particularly Suzuki-Miyaura couplings where the bromine atom can be replaced with a wide range of aryl or heteroaryl groups to generate diverse compound libraries .

Chemical Biology: Halogen Bonding Probe for Target Engagement Studies

The bromine atom's larger sigma-hole and greater polarizability (3.05 ų) compared to chlorine (2.18 ų) make the target compound a stronger halogen bond donor [1]. In chemical biology applications, this property can be exploited to probe halogen bonding interactions with biological targets. The compound can serve as a tool molecule to assess the contribution of halogen bonding to binding affinity in systems where the target protein contains suitable Lewis base partners (e.g., backbone carbonyl groups) .

Pharmacokinetic Optimization: Modulating Metabolic Stability via Halogen Substitution Patterns

The combination of 2-chloro-5-(trifluoromethyl)phenyl substitution provides a distinct metabolic profile compared to the 3,5-bis(trifluoromethyl)phenyl alternative. The ortho-chloro group introduces steric hindrance that can protect metabolically labile positions on the aniline ring from oxidative metabolism, while the trifluoromethyl group enhances metabolic stability by blocking para-hydroxylation [1]. This substitution pattern is of particular interest in programs where balancing potency with metabolic half-life is critical.

Quote Request

Request a Quote for N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.